Methyl 5-bromo-2-chloro-3-methoxybenzoate
Overview
Description
Methyl 5-bromo-2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-chloro-3-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-bromo-2-chloro-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination and chlorination of methyl 3-methoxybenzoate. The starting material, methyl 3-methoxybenzoate, is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors to maintain a steady flow of reactants and products. The reaction conditions are optimized to achieve high yields and purity of the final
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDCTKBMXAVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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